molecular formula C7H10F3N3O B2491498 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine CAS No. 1249244-67-4

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine

Cat. No. B2491498
CAS RN: 1249244-67-4
M. Wt: 209.172
InChI Key: JUCKDMKZEHTOTN-UHFFFAOYSA-N
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Description

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine, also known by its chemical formula C7H10F3N3O , is a synthetic compound. Its molecular weight is approximately 209.17 g/mol . The IUPAC name for this compound is 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine . It appears as a white powder and is stored at a temperature of 4°C .

Scientific Research Applications

Anti-Cancer Properties

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine has been investigated for its potential as an anti-cancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. In vitro studies have demonstrated promising results, warranting further investigation into its mechanism of action and potential clinical applications .

Anti-Diabetic Activity

The compound has also shown anti-diabetic properties. In genetically modified diabetic Drosophila melanogaster flies, it exhibited beneficial effects on glucose homeostasis and insulin sensitivity. These findings suggest its potential as a novel anti-diabetic agent .

Molecular Docking and Dynamic Behavior

To understand its interactions at the molecular level, researchers performed molecular docking experiments. These simulations revealed how the compound binds to specific protein targets. Additionally, molecular dynamic simulations provided insights into its dynamic behavior within the binding site .

ADMET Prediction

The compound’s ADMET profile (chemical absorption, distribution, metabolism, excretion, and toxicity) was assessed. Most of the synthesized derivatives followed Lipinski’s rule of 5, indicating favorable drug-like properties .

Structural Elucidation

By spectral analysis, the structures of the newly synthesized compounds were elucidated. Researchers confirmed the presence of the 1,3,4-oxadiazole moiety and the trifluoroethoxy substituents .

Multistep Synthesis

The compound was synthesized through a multistep reaction sequence. Starting from various aldehydes and acetophenones, the process involved condensation to form Schiff’s bases, followed by cyclization to yield 1,3,4-oxadiazole derivatives .

For further details, you can refer to the research article by Shankara et al. titled “2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent” . The study provides comprehensive insights into the compound’s applications and properties.

Safety and Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3O/c8-7(9,10)5-14-4-3-13-2-1-6(11)12-13/h1-2H,3-5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCKDMKZEHTOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine

CAS RN

1249244-67-4
Record name 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine
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